molecular formula C8H12N2O B3357076 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- CAS No. 7033-82-1

3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

Cat. No.: B3357076
CAS No.: 7033-82-1
M. Wt: 152.19 g/mol
InChI Key: LYVUELFQFKMIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is a chemical compound with the molecular formula C8H12N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- can be achieved through several methods. One common approach involves the catalytic hydrogenation of pyridinecarbonitriles. This method utilizes a palladium on carbon (Pd/C) catalyst under mild conditions (30–50 °C, 6 bar) to achieve high selectivity and conversion rates . The reaction can be fine-tuned by adjusting the amount of acidic additive, such as sulfuric acid (H2SO4), to control the product distribution.

Industrial Production Methods

In an industrial setting, the production of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- typically involves large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalyst systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarbonitrile, 3-ethyl-2-oxo- undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form corresponding amines using hydrogenation techniques.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

    Oxidation: Although less common, the compound can be oxidized under specific conditions to form oxo derivatives.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H2), mild temperatures (30–50 °C), and moderate pressure (6 bar).

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes a base to facilitate the reaction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Major Products Formed

    Reduction: Amines such as 3-ethyl-3-piperidylamine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives of the original compound.

Scientific Research Applications

3-Piperidinecarbonitrile, 3-ethyl-2-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Piperidinecarbonitrile, 3-ethyl-2-oxo- depends on its specific application. In catalytic hydrogenation reactions, the compound interacts with the catalyst surface, where the nitrile group is reduced to an amine. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinecarbonitrile, 3-methyl-2-oxo-
  • 3-Piperidinecarbonitrile, 3-propyl-2-oxo-
  • 3-Piperidinecarbonitrile, 3-butyl-2-oxo-

Uniqueness

3-Piperidinecarbonitrile, 3-ethyl-2-oxo- is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This compound’s distinct properties make it valuable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-ethyl-2-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(6-9)4-3-5-10-7(8)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVUELFQFKMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477922
Record name 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7033-82-1
Record name 3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Reactant of Route 2
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Reactant of Route 3
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Reactant of Route 4
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Reactant of Route 5
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-
Reactant of Route 6
3-Piperidinecarbonitrile, 3-ethyl-2-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.